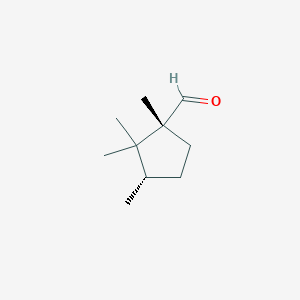
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with four methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclopentadiene and a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This process builds the chiral centers of the target product through an asymmetric cycloaddition reaction . The reaction conditions are generally mild, featuring reasonable routes and simple operations, making it suitable for large-scale industrial production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of widely available and inexpensive raw materials, along with high atom economy and low production costs, makes this method viable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products
Oxidation: The major product is (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carboxylic acid.
Reduction: The major product is (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-methanol.
Substitution: The products vary depending on the nucleophile used but generally result in the formation of substituted cyclopentane derivatives.
Scientific Research Applications
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific context and target .
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carboxylic acid
- (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-methanol
- (1R,3S)-3-Amino-1-cyclopentanol
Uniqueness
The uniqueness of (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde lies in its specific stereochemistry and the presence of an aldehyde functional group.
Properties
IUPAC Name |
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-5-6-10(4,7-11)9(8,2)3/h7-8H,5-6H2,1-4H3/t8-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJFSKPUCMPGP-WPRPVWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
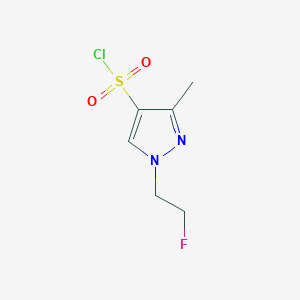
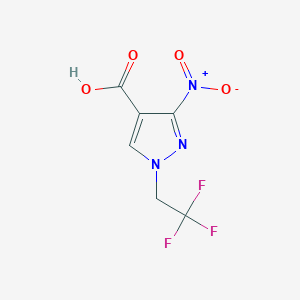
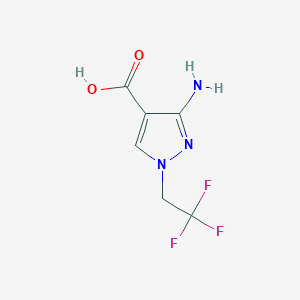
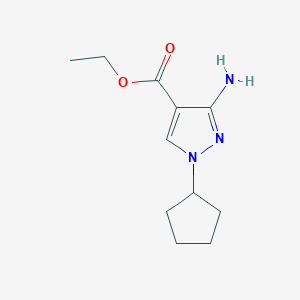
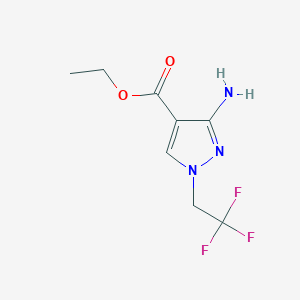
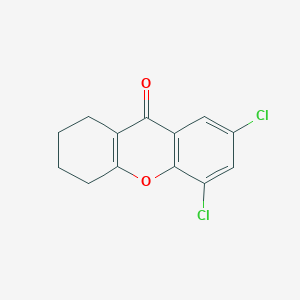
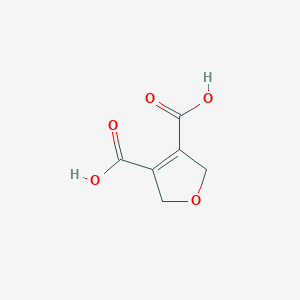
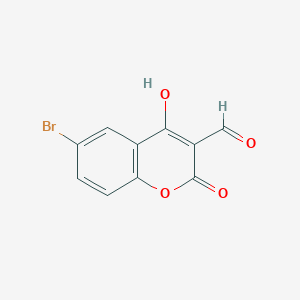
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate](/img/structure/B8006937.png)
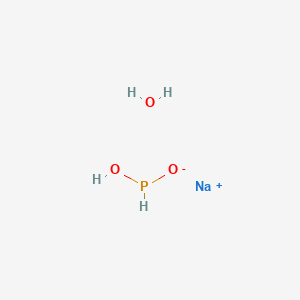
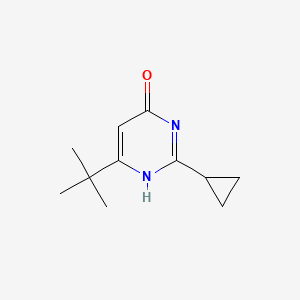
![4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8006952.png)
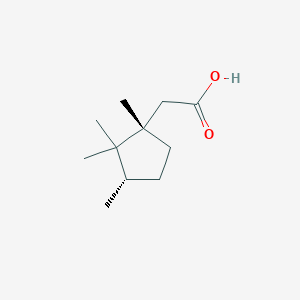
![6-Isopropoxybenzo[d][1,3]dioxol-5-amine](/img/structure/B8006979.png)
